molecular formula C15H9ClN2O2 B5773281 2-(4-chlorophenyl)-3-(2-nitrophenyl)acrylonitrile

2-(4-chlorophenyl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B5773281
M. Wt: 284.69 g/mol
InChI Key: LQKLMLDWVMTZPW-LCYFTJDESA-N
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Description

2-(4-chlorophenyl)-3-(2-nitrophenyl)acrylonitrile, commonly known as CNPAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CNPAN belongs to the class of acrylonitrile derivatives and is structurally similar to other compounds that have been studied for their pharmacological activities.

Mechanism of Action

The mechanism of action of CNPAN is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth, microbial proliferation, and inflammation. CNPAN has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In addition, CNPAN has been found to disrupt the integrity of bacterial and fungal cell membranes, leading to their death. CNPAN also inhibits the production of pro-inflammatory cytokines by blocking the activation of transcription factors involved in their expression.
Biochemical and Physiological Effects:
CNPAN has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of microbial growth, and anti-inflammatory activity. In vitro studies have shown that CNPAN induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. CNPAN has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, CNPAN has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of transcription factors involved in their expression.

Advantages and Limitations for Lab Experiments

CNPAN has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. CNPAN can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for research. However, CNPAN also has some limitations, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures are required when working with CNPAN to minimize the risk of exposure.

Future Directions

There are several future directions for research on CNPAN, including its potential use as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of CNPAN and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of CNPAN need to be studied to determine its safety and efficacy in vivo. The development of novel analogs of CNPAN with improved properties is also an area of future research. Overall, the study of CNPAN has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of CNPAN involves the reaction of 4-chlorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of CNPAN. The purity and yield of CNPAN can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

CNPAN has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have shown that CNPAN inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. CNPAN has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. In addition, CNPAN has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-14-7-5-11(6-8-14)13(10-17)9-12-3-1-2-4-15(12)18(19)20/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLMLDWVMTZPW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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